molecular formula C7H16N2O2S B3022449 (1-(Methylsulfonyl)piperidin-3-yl)methanamine CAS No. 869371-29-9

(1-(Methylsulfonyl)piperidin-3-yl)methanamine

Cat. No. B3022449
M. Wt: 192.28 g/mol
InChI Key: LBPIQDBVEKSDQZ-UHFFFAOYSA-N
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Description

The compound 1-(Methylsulfonyl)piperidin-3-yl)methanamine is not directly discussed in the provided papers. However, the papers do provide insights into related piperidine derivatives, which are known for their various biological properties and significance in medicinal chemistry. Piperidine derivatives are a class of compounds that often feature in the synthesis of pharmaceuticals and exhibit a range of interactions due to their molecular structure .

Synthesis Analysis

The synthesis of related piperidine compounds involves condensation reactions. For instance, the synthesis of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was achieved by condensing [piperidin-4-yl]-diphenyl-methanol with 2-nitro benzene sulfonylchloride using methylene dichloride as a solvent and triethylamine as a base . Similarly, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol was synthesized through the condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride under comparable conditions . These methods suggest that the synthesis of 1-(Methylsulfonyl)piperidin-3-yl)methanamine might also involve a condensation step, possibly with a methylsulfonyl chloride derivative.

Molecular Structure Analysis

X-ray crystallography has been used to investigate the structures of synthesized piperidine derivatives. The compounds often crystallize in the monoclinic crystal class and exhibit a chair conformation of the piperidine ring. The geometry around the sulfur atom varies, with some structures showing a distorted tetrahedron while others are closer to the classic tetrahedral value . These findings suggest that the molecular structure of 1-(Methylsulfonyl)piperidin-3-yl)methanamine would likely also feature a chair conformation for the piperidine ring and a tetrahedral geometry around the sulfur atom.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the synthesized compounds. However, the presence of functional groups such as sulfonyl and nitro groups in the molecules indicates that they could participate in further chemical reactions, such as nucleophilic substitution or reduction . The methylsulfonyl group in 1-(Methylsulfonyl)piperidin-3-yl)methanamine may similarly influence its reactivity, potentially affecting its biological activity or interaction with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are not extensively discussed in the provided papers. However, the crystallographic data and spectroscopic techniques used for characterization imply that these compounds have well-defined physical properties, such as melting points and solubility, which can be determined experimentally . The chemical properties, such as reactivity and stability, can be inferred from the molecular structure and functional groups present. For example, the DFT studies on ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime) provide insights into the electronic properties, reactive sites, and noncovalent interactions that could be relevant for understanding the behavior of 1-(Methylsulfonyl)piperidin-3-yl)methanamine .

properties

IUPAC Name

(1-methylsulfonylpiperidin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-12(10,11)9-4-2-3-7(5-8)6-9/h7H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPIQDBVEKSDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Methylsulfonyl)piperidin-3-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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